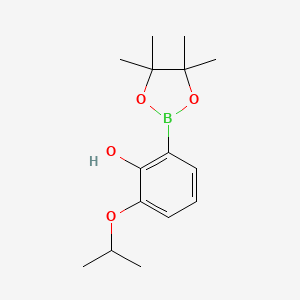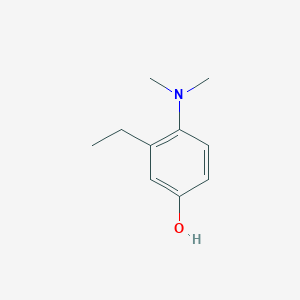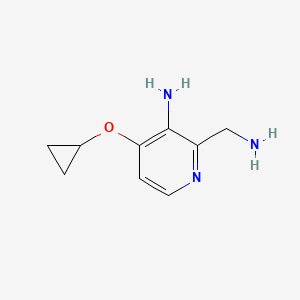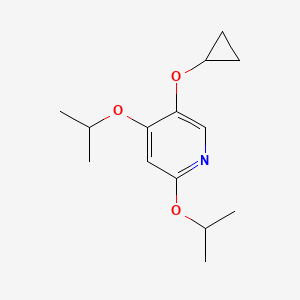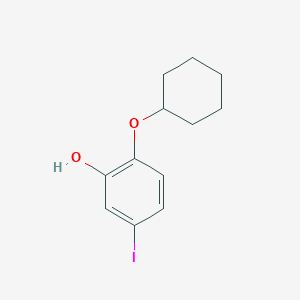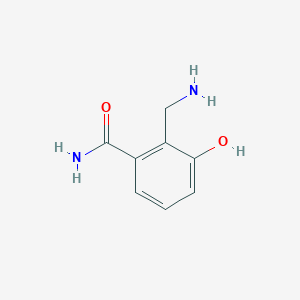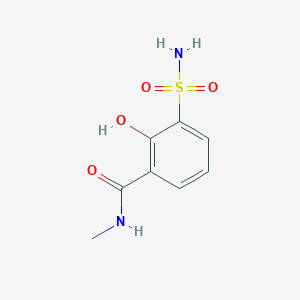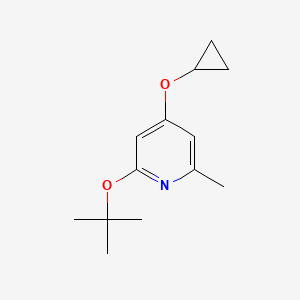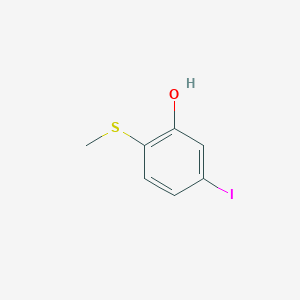
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-3-fluoropyridine with ethanamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in synthesizing various pharmaceutical compounds, including potential drugs for treating diseases.
Agrochemicals: The compound is utilized in developing new pesticides and herbicides due to its biological activity.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or disrupting a biological process in pests .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in developing new pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(6-chloro-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-5(9)6(11-7)3-4-10/h1-2H,3-4,10H2 |
InChI Key |
YTJQDCVCQWRZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



